
Denv-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Denv-IN-10 is a potent tetravalent dengue inhibitor, with effective concentrations (EC50) of 1.36, 0.87, 0.94, and 0.95 micromolar against dengue virus serotypes 1-4, respectively . This compound has garnered significant attention due to its potential in combating dengue virus infections, which pose a serious global health threat.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Denv-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve:
Formation of core structures: Utilizing various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Functional group modifications: Introducing specific functional groups through reactions like halogenation, alkylation, and acylation.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring consistency and purity through rigorous quality control measures. This may include:
Batch processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow synthesis: Utilizing continuous flow reactors to enhance efficiency and scalability.
Automation and monitoring: Implementing automated systems for real-time monitoring and control of reaction parameters.
化学反应分析
Types of Reactions
Denv-IN-10 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution reagents: Halides, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with altered functional groups.
科学研究应用
Denv-IN-10 has a wide range of scientific research applications, including:
Chemistry: Studying its chemical properties, reactivity, and potential as a building block for synthesizing other compounds.
Biology: Investigating its effects on biological systems, including its antiviral activity against dengue virus.
Medicine: Exploring its potential as a therapeutic agent for treating dengue infections and other related diseases.
Industry: Utilizing its properties in the development of diagnostic tools, vaccines, and other medical applications.
作用机制
Denv-IN-10 exerts its effects by targeting the dengue virus non-structural protein 5 (NS5) polymerase . This protein is essential for viral RNA replication, and this compound inhibits its activity through an allosteric mechanism. The compound binds to a specific pocket near the active site of the polymerase, hindering its conformational changes and preventing the initiation and elongation of viral RNA synthesis .
相似化合物的比较
Denv-IN-10 can be compared with other dengue virus inhibitors such as JNJ-A07 and NITD-688 . These compounds also target different stages of the viral replication cycle:
Uniqueness of this compound
This compound’s uniqueness lies in its potent inhibition of the NS5 polymerase across all four dengue virus serotypes, making it a valuable candidate for broad-spectrum antiviral therapy .
Similar Compounds
- JNJ-A07
- NITD-688
- Other NS5 polymerase inhibitors
This compound’s broad-spectrum activity and unique mechanism of action make it a promising candidate for further research and development in the fight against dengue virus infections.
属性
分子式 |
C26H25N3O4S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
N-benzyl-5-propoxy-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C26H25N3O4S/c1-2-16-33-21-13-14-23(22(17-21)26(30)28-18-19-8-4-3-5-9-19)29-34(31,32)24-12-6-10-20-11-7-15-27-25(20)24/h3-15,17,29H,2,16,18H2,1H3,(H,28,30) |
InChI 键 |
IKDDQCPVXSEOIX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)NCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


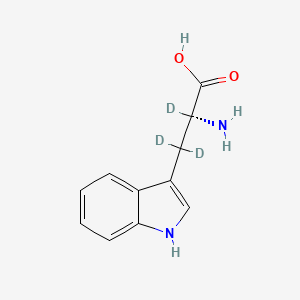
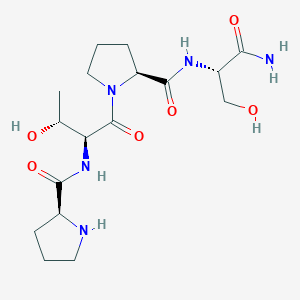

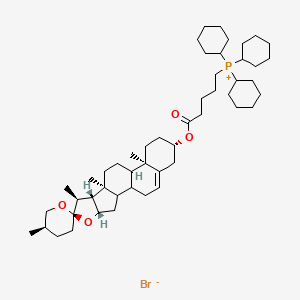
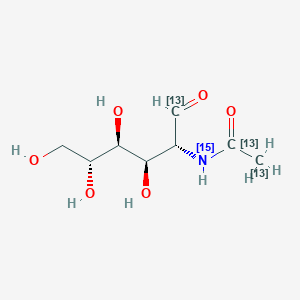
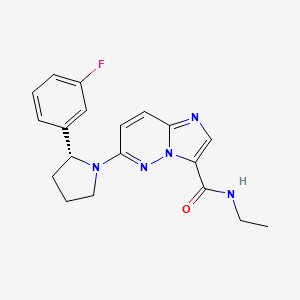
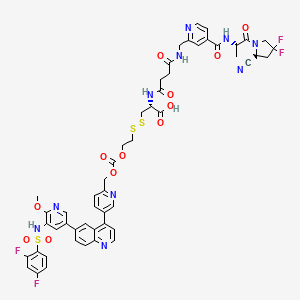


![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
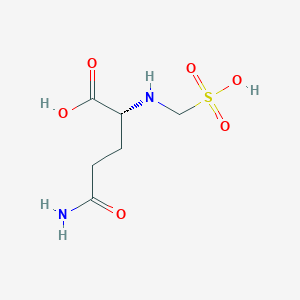
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)


